
Ácido 2,6-diaminopirimidina-4-carboxílico
Descripción general
Descripción
2,6-Diaminopyrimidine-4-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Aplicaciones Científicas De Investigación
Chemical Synthesis
Building Block for Heterocycles
- DAPC serves as a fundamental building block in the synthesis of complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.
Reactivity
- DAPC can undergo several types of reactions:
- Oxidation : Converts to N-oxide derivatives.
- Reduction : Yields dihydropyrimidine derivatives.
- Substitution : Allows for the introduction of substituents at amino groups or the carboxylic acid moiety.
Reaction Type | Example Reagents | Products |
---|---|---|
Oxidation | H₂O₂ with Na₂WO₄ | N-oxide derivatives |
Reduction | H₂ with Pd catalyst | Dihydropyrimidine derivatives |
Substitution | Alkyl halides with NaOH | Substituted pyrimidine derivatives |
Biological Applications
Enzyme Inhibition
- DAPC has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This inhibition leads to reduced production of eicosanoids, thereby exhibiting anti-inflammatory properties.
Antimicrobial Activity
- Research indicates that DAPC and its derivatives exhibit antimicrobial effects against various pathogens. For instance, studies have shown its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated significant inhibition of parasite growth both in vitro and in vivo .
Medical Applications
Therapeutic Potential
- DAPC is being explored for its therapeutic properties, particularly in anti-inflammatory and anticancer treatments. Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory drugs .
Case Study: Trypanosomiasis Treatment
- A notable study highlighted the use of DAPC derivatives as potential treatments for human African trypanosomiasis. The compound SCYX-5070, a derivative of DAPC, showed promising results in curing acute infections in animal models without significant toxicity .
Industrial Applications
Advanced Materials Development
- In industry, DAPC is utilized in developing advanced materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers and other materials that require enhanced performance characteristics.
Mecanismo De Acción
Target of Action
2,6-Diaminopyrimidine-4-carboxylic acid is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of pyrimidines involves the suppression of the cyclooxygenase (COX) enzymes .
Mode of Action
COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . The beneficial effects of pyrimidines are credited to the deficiency of these eicosanoids .
Biochemical Pathways
The biochemical pathways affected by 2,6-Diaminopyrimidine-4-carboxylic acid are related to the production of eicosanoids. By inhibiting COX enzymes, the compound reduces the production of thromboxanes, prostaglandins, and prostacyclins .
Result of Action
The molecular and cellular effects of 2,6-Diaminopyrimidine-4-carboxylic acid’s action are related to its anti-inflammatory properties. By inhibiting the production of eicosanoids, the compound can reduce inflammation and provide relief from related symptoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diaminopyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of malononitrile with formamidine acetate in the presence of a base can yield the desired pyrimidine ring structure. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of 2,6-diaminopyrimidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate certain steps in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diaminopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino groups or the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst like sodium tungstate (Na₂WO₄).
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Comparación Con Compuestos Similares
2,4-Diaminopyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
2,6-Dihydroxypyrimidine: Contains hydroxyl groups instead of amino groups.
2,6-Diaminopyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2,6-Diaminopyrimidine-4-carboxylic acid is unique due to its specific arrangement of amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity
Actividad Biológica
2,6-Diaminopyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of 2,6-diaminopyrimidine-4-carboxylic acid typically involves the reaction of suitable precursors under specific conditions to yield the desired compound. For instance, various synthetic pathways have been optimized to enhance yield and purity, often involving the use of different reagents and solvents. The structural formula is represented as follows:
Antiproliferative Effects
Recent studies have demonstrated that 2,6-diaminopyrimidine-4-carboxylic acid exhibits significant antiproliferative activity against various cancer cell lines. For example, derivatives of this compound have shown IC50 values ranging from 1.45 to 4.25 μM against multiple tested cell lines, indicating a potent ability to inhibit cell growth .
Table 1: Antiproliferative Activity of 2,6-Diaminopyrimidine Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
19 | HEp-2 | 1.45 |
19 | NCI-H460 | 4.25 |
19 | LN-229 | 3.00 |
The mechanism of action appears to involve cell cycle arrest at the G2/M phase, suggesting a targeted approach in disrupting cancer cell proliferation .
Anti-inflammatory Properties
In addition to its antiproliferative effects, this compound has been evaluated for anti-inflammatory activity. Studies indicate that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds derived from 2,6-diaminopyrimidine-4-carboxylic acid have shown IC50 values as low as 0.04 μM against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives
Compound | COX-1 Inhibition IC50 (μM) | COX-2 Inhibition IC50 (μM) |
---|---|---|
3b | 0.04 | 0.04 |
4b | 0.05 | 0.03 |
Anticancer Activity
A notable study focused on the anticancer potential of various derivatives of 2,6-diaminopyrimidine-4-carboxylic acid. The research highlighted that these compounds not only inhibited cancer cell proliferation but also selectively affected cancer cells over normal peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .
Antitubercular Activity
Another significant area of research has been the evaluation of these compounds against Mycobacterium tuberculosis (Mtb). Certain derivatives have shown promising Minimum Inhibitory Concentration (MIC) values, with some compounds exhibiting MICs as low as 6.25 μg/mL . This positions them as potential candidates for developing new antitubercular therapies.
Structure-Activity Relationships (SAR)
Understanding the SAR of 2,6-diaminopyrimidine-4-carboxylic acid is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly alter its pharmacological properties:
- Substituents at Position 4 : Variations here often enhance antiproliferative activity.
- Amino Group Modifications : Altering the amino groups can affect selectivity towards cancer cells versus normal cells.
Propiedades
IUPAC Name |
2,6-diaminopyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUOGOIRZGRDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937013 | |
Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16490-14-5 | |
Record name | NSC46805 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.